molecular formula C13H18FNO2 B15305019 tert-butyl (3S)-3-amino-3-(3-fluorophenyl)propanoate

tert-butyl (3S)-3-amino-3-(3-fluorophenyl)propanoate

Cat. No.: B15305019
M. Wt: 239.29 g/mol
InChI Key: MLSJKFFGDUXDBS-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3S)-3-amino-3-(3-fluorophenyl)propanoate is an organic compound that features a tert-butyl ester group, an amino group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-amino-3-(3-fluorophenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. This can be achieved using acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The amino group can be introduced through reductive amination or by using a suitable amine precursor.

Industrial Production Methods

Industrial production methods for tert-butyl esters often involve the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-amino-3-(3-fluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Tert-butyl (3S)-3-amino-3-(3-fluorophenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-amino-3-(3-fluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (3S)-3-amino-3-(4-fluorophenyl)propanoate
  • tert-butyl (3S)-3-amino-3-(2-fluorophenyl)propanoate
  • tert-butyl (3S)-3-amino-3-(3-chlorophenyl)propanoate

Uniqueness

Tert-butyl (3S)-3-amino-3-(3-fluorophenyl)propanoate is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to similar compounds .

Properties

Molecular Formula

C13H18FNO2

Molecular Weight

239.29 g/mol

IUPAC Name

tert-butyl (3S)-3-amino-3-(3-fluorophenyl)propanoate

InChI

InChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)8-11(15)9-5-4-6-10(14)7-9/h4-7,11H,8,15H2,1-3H3/t11-/m0/s1

InChI Key

MLSJKFFGDUXDBS-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C1=CC(=CC=C1)F)N

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC(=CC=C1)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.